Ethyl furan-3-carboximidothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

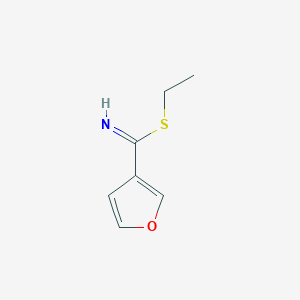

Ethyl furan-3-carbimidothioate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom Ethyl furan-3-carbimidothioate is particularly interesting due to its unique structure, which includes a furan ring substituted with an ethyl group and a carbimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl furan-3-carbimidothioate can be achieved through several methods. One common approach involves the reaction of ethyl furan-3-carboxylate with thiourea in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions at room temperature, resulting in the formation of ethyl furan-3-carbimidothioate .

Industrial Production Methods

Industrial production of ethyl furan-3-carbimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of starting materials and the scalability of the synthesis process are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl furan-3-carbimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbimidothioate moiety to an amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the furan ring or the carbimidothioate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl furan-3-carbimidothioate can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl furan-3-carbimidothioate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of ethyl furan-3-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the carbimidothioate group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Ethyl furan-3-carbimidothioate can be compared with other furan derivatives such as:

Furan-3-carboxylate derivatives: These compounds share a similar furan ring structure but differ in their functional groups.

Furan-2-carboxylate derivatives: These compounds have the carboxylate group at a different position on the furan ring.

Furan-3-carboxamide derivatives: These compounds contain an amide group instead of a carbimidothioate group.

The uniqueness of ethyl furan-3-carbimidothioate lies in its carbimidothioate moiety, which imparts distinct reactivity and potential biological activities compared to other furan derivatives .

Conclusion

Ethyl furan-3-carbimidothioate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.

Biological Activity

Ethyl furan-3-carboximidothioate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of furan derivatives with thiourea or isothiourea. The general synthetic route involves the following steps:

- Formation of the Furan Ring : Starting from ethyl furan-3-carboxylate, the furan ring is formed.

- Thioamide Formation : Reacting the furan derivative with thiourea leads to the formation of the carboximidothioate structure.

The resulting compound has the following chemical structure:

Antimicrobial Properties

Several studies have documented the antimicrobial effects of this compound. It exhibits significant activity against a range of bacterial strains. For instance:

- In Vitro Studies : this compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro assays demonstrated:

- Cell Line Studies : The compound was tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. It exhibited cytotoxic effects with IC50 values around 20 µM.

- Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest in the G2/M phase.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the efficacy of this compound against clinical isolates.

- Methodology : Disk diffusion method was employed on agar plates inoculated with bacterial strains.

- Results : The compound showed significant antibacterial activity with a maximum inhibition zone of 15 mm against S. aureus.

-

Case Study 2: Anticancer Activity

- Objective : Assessment of cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : this compound reduced cell viability significantly in a dose-dependent manner.

Data Summary

| Biological Activity | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Effective against S. aureus, E. coli | MIC: 32-128 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | IC50: ~20 µM |

Properties

CAS No. |

771424-44-3 |

|---|---|

Molecular Formula |

C7H9NOS |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

ethyl furan-3-carboximidothioate |

InChI |

InChI=1S/C7H9NOS/c1-2-10-7(8)6-3-4-9-5-6/h3-5,8H,2H2,1H3 |

InChI Key |

KKOVDCSVHQFIKF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=N)C1=COC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.